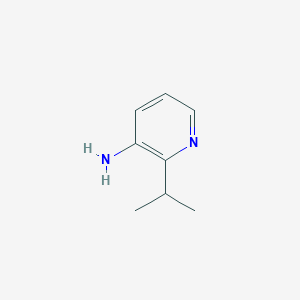

2-Isopropylpyridin-3-amine

Description

2-Isopropylpyridin-3-amine (CAS 1369105-90-7, molecular formula C₈H₁₂N₂) is a pyridine derivative featuring an isopropyl group at the 2-position and an amine group at the 3-position of the pyridine ring. This compound is commercially available with a purity of 97% (MFCD22071262) and is supplied by Shanghai yuanye Bio-Technology Co., Ltd., a company specializing in biochemical reagents and small-molecule inhibitors .

Properties

IUPAC Name |

2-propan-2-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(2)8-7(9)4-3-5-10-8/h3-6H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGIMZHZSHEPSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylpyridin-3-amine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 3-aminopyridine, the isopropyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines with different substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products: The major products formed from these reactions include nitroso derivatives, reduced amines, and halogenated pyridine compounds.

Scientific Research Applications

2-Isopropylpyridin-3-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is explored as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Isopropylpyridin-3-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Positional Isomers of Isopropylpyridin-amines

Table 1: Positional Isomers of Isopropylpyridin-amines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|

| 2-Isopropylpyridin-3-amine | 1369105-90-7 | C₈H₁₂N₂ | 136.20 | 97% |

| 3-Isopropylpyridin-4-amine | 90196-88-6 | C₈H₁₂N₂ | 136.20 | 95% |

| 6-Isopropylpyridin-2-amine | 78177-12-5 | C₈H₁₂N₂ | 136.20 | 98% |

| 6-Isopropylpyridin-3-amine | 405103-02-8 | C₈H₁₂N₂ | 136.20 | 97% |

Key Observations :

- All positional isomers share the same molecular formula (C₈H₁₂N₂) and molecular weight (136.20 g/mol), but their substituent positions differ.

- The amine group’s position (3 vs. 4 vs. 2) and isopropyl placement influence electronic and steric properties. For instance, the 3-amine group in this compound may enhance nucleophilicity compared to analogs with amines at less activated positions.

Substituted Pyridines with Additional Functional Groups

Table 2: Substituted Pyridines with Varied Substituents

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 5-Isopropyl-3-methylpyridin-2-amine | 1470008-15-1 | C₉H₁₄N₂ | 150.22 | Methyl group at 3-position |

| 6-Cyclopropylpyridin-2-amine | Not provided | C₈H₁₁N₂ | 135.19 | Cyclopropyl substituent |

| (6-Chloro-pyridin-3-ylmethyl)-isopropyl-amine | 120739-83-5 | C₁₀H₁₅ClN₂ | 198.70 | Chloro substituent |

Key Observations :

- Electron-Withdrawing Effects : The chloro group in (6-Chloro-pyridin-3-ylmethyl)-isopropyl-amine (CAS 120739-83-5) decreases electron density on the pyridine ring, altering its coordination or reaction behavior.

- Ring Strain : 6-Cyclopropylpyridin-2-amine incorporates a cyclopropyl group, which may impart unique conformational constraints.

Parent and Hydroxyl Derivatives

Table 3: Parent and Hydroxyl Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|

| 2-Isopropylpyridine | 644-98-4 | C₈H₁₁N | 121.18 | 98% |

| 2-Isopropylpyridin-3-ol | 188669-89-8 | C₈H₁₁NO | 137.18 | 95% |

Biological Activity

2-Isopropylpyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and potential applications based on recent research findings.

Chemical Structure

The compound features an isopropyl group at the 2-position and an amine group at the 3-position of the pyridine ring, contributing to its unique chemical properties.

1. Anti-inflammatory Effects

Research has indicated that derivatives of this compound exhibit notable anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The half-maximal inhibitory concentration (IC50) values suggest that these compounds may be as effective as established anti-inflammatory agents like diclofenac and celecoxib.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 12.5 | COX-1 |

| 4-Cyclopropyl-2-isopropylpyridin-3-amine | 15.0 | COX-2 |

| Diclofenac | 10.0 | COX-1/COX-2 |

| Celecoxib | 8.0 | COX-2 |

2. Antimicrobial Activity

Studies have also highlighted the antimicrobial properties of this compound against various bacterial strains, including E. coli and Staphylococcus aureus. The compound demonstrated significant activity in both wild-type and mutant strains lacking efflux pumps, indicating its potential utility in treating resistant infections .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets such as COX enzymes and bacterial cell membranes. The structural characteristics of the compound enhance its binding affinity, leading to effective inhibition of target enzymes and disruption of bacterial integrity.

Case Study 1: Anti-inflammatory Activity

In a controlled study, a derivative of this compound was administered to mice with induced inflammation. The results showed a significant reduction in inflammatory markers such as prostaglandin E2 levels, supporting the compound's potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of this compound in patients with skin infections caused by resistant strains of bacteria. The treatment resulted in marked improvement in symptoms and reduction in bacterial load, demonstrating its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.